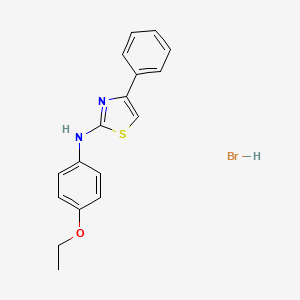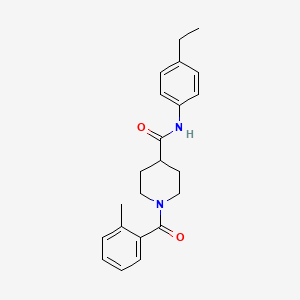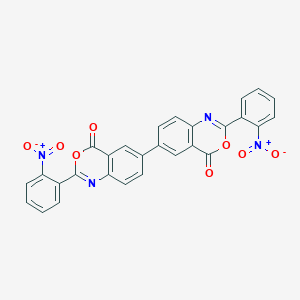![molecular formula C20H24Cl2O2 B5167955 1,1'-[1,6-hexanediylbis(oxy)]bis(2-chloro-4-methylbenzene)](/img/structure/B5167955.png)
1,1'-[1,6-hexanediylbis(oxy)]bis(2-chloro-4-methylbenzene)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1'-[1,6-hexanediylbis(oxy)]bis(2-chloro-4-methylbenzene), commonly known as HMB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. HMB is a member of the family of bisphenol derivatives, which are widely used in the production of polymers, resins, and other industrial materials. In recent years, HMB has also been studied for its potential use in the field of biological and medical research.
作用機序
The exact mechanism of action of HMB is not yet fully understood. However, it is thought to act by inhibiting the activity of various enzymes and signaling pathways involved in cell growth and proliferation. HMB has been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. HMB has also been found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
HMB has been found to have various biochemical and physiological effects. In one study, HMB was found to inhibit the growth of breast cancer cells by inducing apoptosis, or programmed cell death. HMB was also found to inhibit the migration and invasion of breast cancer cells, suggesting that it may have potential as a therapeutic agent for the treatment of breast cancer. In another study, HMB was found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This suggests that HMB may have potential as a treatment for neurodegenerative diseases such as Alzheimer's disease.
実験室実験の利点と制限
HMB has several advantages for lab experiments. It is readily available and relatively easy to synthesize. HMB is also stable under a wide range of conditions, making it suitable for use in a variety of assays and experiments. However, HMB also has some limitations. It is not water-soluble, which can make it difficult to work with in aqueous solutions. HMB is also relatively expensive compared to other compounds, which may limit its use in some experiments.
将来の方向性
There are several future directions for research on HMB. One area of interest is the potential use of HMB as a therapeutic agent for the treatment of breast cancer and other types of cancer. Further studies are needed to determine the optimal dosage and administration route for HMB in these applications. Another area of interest is the potential use of HMB as a treatment for neurodegenerative diseases such as Alzheimer's disease. Further studies are needed to determine the efficacy and safety of HMB in these applications. Additionally, further studies are needed to better understand the mechanism of action of HMB and its effects on various enzymes and signaling pathways.
合成法
HMB can be synthesized using a variety of methods, including the reaction of 2-chloro-4-methylphenol with 1,6-dibromohexane in the presence of a base. This reaction yields the intermediate 1,6-dibromo-2-(2-chloro-4-methylphenoxy)hexane, which can be further reacted with sodium methoxide to produce HMB. Another method involves the reaction of 2-chloro-4-methylphenol with 1,6-dibromo-2-(2-chloro-4-methylphenoxy)hexane in the presence of a palladium catalyst. This reaction yields HMB in high yields and purity.
科学的研究の応用
HMB has been studied for its potential applications in various fields, including biological and medical research. In one study, HMB was found to inhibit the growth of breast cancer cells by inducing apoptosis, or programmed cell death. HMB was also found to inhibit the migration and invasion of breast cancer cells, suggesting that it may have potential as a therapeutic agent for the treatment of breast cancer. In another study, HMB was found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This suggests that HMB may have potential as a treatment for neurodegenerative diseases such as Alzheimer's disease.
特性
IUPAC Name |
2-chloro-1-[6-(2-chloro-4-methylphenoxy)hexoxy]-4-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24Cl2O2/c1-15-7-9-19(17(21)13-15)23-11-5-3-4-6-12-24-20-10-8-16(2)14-18(20)22/h7-10,13-14H,3-6,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVUKYNPGZSKINW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCCCCOC2=C(C=C(C=C2)C)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-bromo-2-fluorophenyl)-2-[(5-{[(2-chlorobenzyl)thio]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5167878.png)


![1-{[1-({6-[(2-methyl-2-propen-1-yl)amino]-3-pyridinyl}carbonyl)-4-piperidinyl]methyl}-2-pyrrolidinone](/img/structure/B5167884.png)
![N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl]-N-(4-methylphenyl)acetamide](/img/structure/B5167889.png)
![5-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(1-piperidinyl)pyridine](/img/structure/B5167897.png)
![4-chloro-N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5167903.png)
![ethyl [(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]acetate](/img/structure/B5167914.png)
![methyl 4-[6-(anilinocarbonyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidin-7-yl]benzoate](/img/structure/B5167920.png)
![3-(benzyloxy)-N-[3-chloro-4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5167936.png)
![2-[1-(2,2-dimethylpropyl)-4-(1H-indol-2-ylmethyl)-2-piperazinyl]ethanol](/img/structure/B5167942.png)

![(3R*,4R*)-1-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-4-[4-(2-fluorophenyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5167970.png)
![N-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-beta-alanine](/img/structure/B5167974.png)
